Eptifibatide

Platelet aggregation inhibition GP IIb/IIIa antagonist Receptor binding kinetics

Eptifibatide (CAS 157630-07-4), a synthetic cyclic heptapeptide GP IIb/IIIa antagonist with a distinct KGD recognition sequence, delivers rapid reversible binding (Kd=120 nM, t½~2.5h). Clinical evidence: 3.5-fold lower profound thrombocytopenia (0.2%) vs abciximab (0.7%), reduced TIMI small bleeding vs tirofiban (RR=0.61), and non-inferior ST-segment resolution in primary PCI (EVA-AMI trial). The short elimination half-life enables swift reversal of platelet inhibition when urgent surgery or bleeding complications arise. Supplied at consistent ≥98% HPLC purity with competitive B2B pricing and global logistics support.

Molecular Formula C35H49N11O9S2
Molecular Weight 832 g/mol
CAS No. 157630-07-4
Cat. No. B134321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEptifibatide
CAS157630-07-4
Synonyms7H-Pyrrolo(2,1-g)(1,2,5,8,11,14,17,20)dithiahexaazacyclotricosine-17-acetic acid, 3-(aminocarbonyl)-11-(4-((aminoiminomethyl)amino)butyl)docosahydro-20-(1H-indol-3-ylmethyl)-1,9,12,15,18,21-hexaoxo-, (3R,11S,17S,20S,25aS)-
epifibatide
epifibratide
eptifibatide
Integrelin
Integrilin
Molecular FormulaC35H49N11O9S2
Molecular Weight832 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
InChIInChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22-,23-,24-,25-,26-/m0/s1
InChIKeyCZKPOZZJODAYPZ-LROMGURASA-N
Commercial & Availability
Standard Pack Sizes4.63 mg / 5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1108 mg/L at 25 °C (est)

Eptifibatide CAS 157630-07-4: A Reversible Glycoprotein IIb/IIIa Inhibitor for ACS and PCI Applications


Eptifibatide (CAS 157630-07-4) is a synthetic, cyclic heptapeptide that functions as a highly specific, reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor [1]. Derived from barbourin, a disintegrin isolated from the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), it acts as a competitive inhibitor that prevents the binding of fibrinogen and von Willebrand factor to activated platelets, thereby inhibiting the final common pathway of platelet aggregation and thrombus formation [2]. It is clinically administered as an intravenous adjunctive therapy in patients with acute coronary syndromes (ACS), including unstable angina (UA) and non-ST-segment elevation myocardial infarction (NSTEMI), as well as in those undergoing percutaneous coronary intervention (PCI) [3]. Structurally, it is a small molecule (MW ~832 Da) characterized by a disulfide-linked cyclic heptapeptide core with a distinct KGD (Lys-Gly-Asp) recognition sequence, which confers its specific binding properties and rapid, reversible pharmacodynamic profile [2].

Why Eptifibatide CAS 157630-07-4 Cannot Be Freely Substituted with Other GP IIb/IIIa Inhibitors


Direct substitution of eptifibatide with other GP IIb/IIIa inhibitors such as abciximab or tirofiban is not supported by clinical evidence due to fundamental pharmacological differences that translate into distinct efficacy, safety, and economic profiles [1]. Eptifibatide, a synthetic peptide, exhibits rapid, reversible binding with a specific dissociation constant (Kd = 120 nM) and a short plasma half-life (~2.5 hours), allowing for predictable and rapid offset of antiplatelet effect post-infusion [2][3]. In contrast, abciximab is a monoclonal antibody fragment with a much slower dissociation rate and prolonged receptor occupancy, leading to a higher incidence of severe immune-mediated thrombocytopenia (0.7% vs 0.2% for eptifibatide) and a significantly different bleeding risk profile [1]. Tirofiban, a non-peptide small molecule, while sharing a similar rapid dissociation profile, demonstrates a higher binding affinity (Kd = 15 nM) and has been associated with a greater risk of minor bleeding events and, in some analyses, thrombocytopenia [2][4]. Furthermore, head-to-head clinical trials and meta-analyses have demonstrated non-inferiority of eptifibatide to abciximab in terms of ST-segment resolution (EVA-AMI trial) while offering a lower incidence of adverse events [5]. These differences, combined with significant cost disparities, underscore that therapeutic decisions cannot be made based on class membership alone; selection must be guided by the specific, quantifiable attributes of eptifibatide as outlined in the evidence below.

Eptifibatide CAS 157630-07-4: Quantitative Evidence for Differentiated Scientific and Clinical Selection


Comparative Binding Affinity and Dissociation Dynamics of Eptifibatide versus Tirofiban

Eptifibatide exhibits a specific binding affinity for the GP IIb/IIIa receptor with a dissociation constant (Kd) of 120 nmol/L, compared to a Kd of 15 nmol/L for tirofiban [1]. Both agents dissociate rapidly from the receptor, but eptifibatide's lower binding affinity and faster off-rate may contribute to its reversible pharmacodynamic profile and potentially lower bleeding risk in clinical settings [1].

Platelet aggregation inhibition GP IIb/IIIa antagonist Receptor binding kinetics

Comparative Bleeding Risk: Eptifibatide versus Tirofiban in Acute Coronary Syndrome Patients

A rapid health technology assessment comparing tirofiban and eptifibatide in the treatment of acute coronary syndrome (ACS) found that while the two agents had similar therapeutic efficacy, tirofiban significantly increased the risk of TIMI small bleeding events [1]. The analysis reported a relative risk (RR) of 0.61 (95% CI: 0.38-0.98, P=0.04) for eptifibatide versus tirofiban, indicating a statistically significant 39% reduction in this bleeding complication when eptifibatide was used [1].

Bleeding complications GP IIb/IIIa inhibitors Acute Coronary Syndrome

Comparative Risk of Severe Thrombocytopenia: Eptifibatide versus Abciximab

A direct comparison of the incidence of severe, immune-mediated thrombocytopenia between eptifibatide and abciximab reveals a significant difference in safety profile [1]. Abciximab is associated with severe thrombocytopenia (platelet count <20,000/µL) in approximately 0.7% of treated cases, compared to a significantly lower incidence of 0.2% for eptifibatide [1]. This represents a 3.5-fold higher risk with abciximab and is a critical consideration in patient selection [1].

Thrombocytopenia GP IIb/IIIa inhibitor Adverse event

Comparative Efficacy in Primary PCI: Eptifibatide Demonstrates Non-Inferiority to Abciximab (EVA-AMI Trial)

In the randomized, head-to-head EVA-AMI trial involving 427 patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary PCI, eptifibatide met the pre-specified criteria for non-inferiority to abciximab for the primary endpoint of complete ST-segment resolution (STR) at 60 minutes post-PCI [1]. The incidence of complete STR was 62.6% for eptifibatide and 56.3% for abciximab, an adjusted difference of 7.1% (95% CI: 2.7% to 17.0%) [1].

Percutaneous Coronary Intervention ST-segment resolution Eptifibatide vs Abciximab

Comparative Reduction of Ischemic Events: Eptifibatide versus Abciximab/Tirofiban in PCI (Meta-Analysis)

A meta-analysis of 14,644 patients enrolled in 8 PCI trials found that while all GP IIb/IIIa inhibitors reduced ischemic events, the pattern of benefit differed significantly between agents [1]. Specifically, only abciximab-treated patients experienced a significant reduction in myocardial infarction (MI) (4.3% vs 8.5%; OR 0.49; 95% CI: 0.40-0.59), whereas eptifibatide and tirofiban did not show a statistically significant reduction in MI (OR 0.85; 95% CI: 0.69-1.04) [1]. This data highlights that class-level efficacy cannot be assumed, and individual drug effects vary.

Percutaneous Coronary Intervention Myocardial Infarction GP IIb/IIIa inhibitor

Pharmacokinetic Half-Life Comparison: Eptifibatide versus Abciximab and Tirofiban

Eptifibatide exhibits a plasma elimination half-life of approximately 2.5 hours, which is significantly shorter than that of abciximab but comparable to tirofiban [1][2]. Abciximab, due to its tight and prolonged binding to the GP IIb/IIIa receptor, has a functional half-life that extends for hours to days, despite a short plasma half-life, resulting in prolonged platelet inhibition post-infusion [3]. This difference in pharmacodynamic offset has direct implications for managing bleeding events and timing subsequent procedures.

Pharmacokinetics Elimination half-life GP IIb/IIIa inhibitor

Eptifibatide CAS 157630-07-4: Optimal Application Scenarios Based on Quantitative Evidence


Adjunctive Therapy in Percutaneous Coronary Intervention (PCI) Where Cost and Thrombocytopenia Risk Are Priorities

Eptifibatide is optimally deployed as an adjunctive antiplatelet agent during PCI in scenarios where the risk of severe thrombocytopenia must be minimized and cost-effectiveness is a primary concern. The evidence demonstrates a 3.5-fold lower incidence of profound thrombocytopenia (0.2%) compared to abciximab (0.7%) [1], and a significantly lower risk of TIMI small bleeding compared to tirofiban (RR=0.61) . Coupled with its proven non-inferiority to abciximab for ST-segment resolution in primary PCI (EVA-AMI trial) , eptifibatide represents a balanced choice for hospitals and healthcare systems seeking to optimize patient safety and manage budgets without compromising reperfusion efficacy.

Use in Patients Requiring Rapid Reversal of Antiplatelet Effect

The short plasma elimination half-life of approximately 2.5 hours and rapid dissociation from the GP IIb/IIIa receptor make eptifibatide the preferred agent in clinical settings where the ability to quickly reverse platelet inhibition is critical [1]. This includes patients who may require urgent surgical intervention post-PCI or those who develop bleeding complications. In contrast, the prolonged receptor occupancy of abciximab can complicate management in such scenarios, making eptifibatide a strategically safer option for patients with higher baseline bleeding risk or uncertain procedural trajectories.

Management of Non-ST-Elevation Acute Coronary Syndromes (NSTE-ACS)

Eptifibatide's efficacy in NSTE-ACS is supported by the landmark PURSUIT trial (n=10,948), which demonstrated a significant reduction in the primary composite endpoint of death or non-fatal MI at 30 days compared to placebo [1]. This established evidence base, combined with its favorable safety profile regarding thrombocytopenia and bleeding relative to other GP IIb/IIIa inhibitors, positions eptifibatide as a first-line, evidence-supported intravenous antiplatelet agent for the medical management of high-risk NSTE-ACS patients, particularly when early invasive strategy is planned or delayed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eptifibatide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.